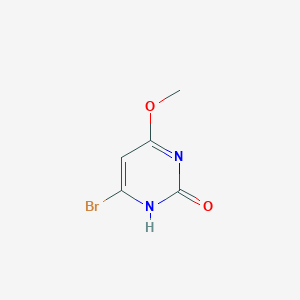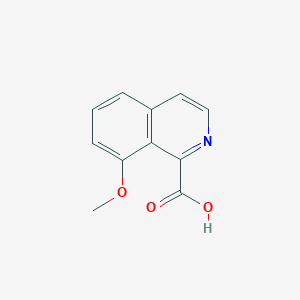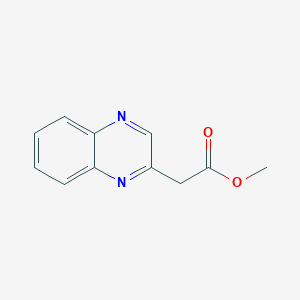
Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate: is an organic compound with the molecular formula C7H7ClN2O3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate typically involves the reaction of 6-chloropyridazine with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are explored in the development of new pharmaceuticals. It may act as a lead compound for the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
- Methyl 2-((6-bromopyridazin-4-yl)oxy)acetate
- Methyl 2-((6-fluoropyridazin-4-yl)oxy)acetate
- Methyl 2-((6-iodopyridazin-4-yl)oxy)acetate
Comparison: Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different physicochemical properties and reactivity patterns, making it suitable for specific applications.
Propiedades
Número CAS |
1346691-35-7 |
|---|---|
Fórmula molecular |
C7H7ClN2O3 |
Peso molecular |
202.59 g/mol |
Nombre IUPAC |
methyl 2-(6-chloropyridazin-4-yl)oxyacetate |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-7(11)4-13-5-2-6(8)10-9-3-5/h2-3H,4H2,1H3 |
Clave InChI |
PKIGUQASUGQUMZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1=CC(=NN=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B11898228.png)



![2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)








![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)
